4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate
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Overview
Description
4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyridazine Derivatives: These compounds also exhibit a range of pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
4-(4-Methyl-1-piperazinyl)-6-phenylthieno[2,3-d]pyrimidine diethanedioate is unique due to its specific structural features, such as the thieno[2,3-d]pyrimidine core and the presence of a piperazine ring. These structural elements contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenylthieno[2,3-d]pyrimidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S.2C2H2O4/c1-20-7-9-21(10-8-20)16-14-11-15(13-5-3-2-4-6-13)22-17(14)19-12-18-16;2*3-1(4)2(5)6/h2-6,11-12H,7-10H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAXYIOZALAJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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